molecular formula C17H19N3O3S B2602900 4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-48-9

4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2602900
CAS RN: 2097862-48-9
M. Wt: 345.42
InChI Key: OHNXMEWUHLUCOZ-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research involving this compound revolves around its synthesis and evaluation for antimicrobial properties. Patel and Agravat (2007) detailed the synthesis of new pyridine derivatives, including structures similar to 4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, demonstrating their potential in microbial studies. The derivatives were tested for antibacterial and antifungal activities, showing variable results across different microbial strains (Patel & Agravat, 2007). Similar studies by Patel and Agravat (2009) further explored the antimicrobial capabilities of related pyridine derivatives, confirming the considerable antibacterial activity of these compounds (Patel & Agravat, 2009).

Structural Characterization and Biological Screening

The structural characterization of these compounds provides insights into their potential biological applications. Cheng De-ju (2015) discussed the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting the role of similar sulfonyl and pyridine structures in developing targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).

Inhibition Properties and Molecular Dynamics

Research by Kaya et al. (2016) on piperidine derivatives, including compounds with structural similarities, focused on their corrosion inhibition efficiencies for iron. Through quantum chemical calculations and molecular dynamics simulations, the study provided valuable data on the adsorption and inhibition properties of these compounds, suggesting their application in corrosion prevention (Kaya et al., 2016).

Antifungal and Antituberculosis Activity

Investigations into the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors revealed that thiazole-aminopiperidine hybrid analogues exhibit promising activity against tuberculosis. This research underlines the potential use of such compounds in developing new treatments for bacterial infections (Jeankumar et al., 2013).

properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-14-5-7-16(8-6-14)24(22,23)19-10-11-20(17(21)13-19)15-4-3-9-18-12-15/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNXMEWUHLUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

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